molecular formula C5H8FN B6329093 3-Fluoro-2,2-dimethylpropionitrile CAS No. 1260504-64-0

3-Fluoro-2,2-dimethylpropionitrile

Cat. No. B6329093
CAS RN: 1260504-64-0
M. Wt: 101.12 g/mol
InChI Key: ZGRFFGFMUZGMGJ-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dimethylpropionitrile (3-Fluoro-2,2-DMPN) is a fluorinated organic compound with a wide range of applications in the scientific and medical fields. It is a colorless liquid with a strong odor, and is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, 3-Fluoro-2,2-DMPN has been used in the study of biochemical pathways and physiological effects.

Scientific Research Applications

3-Fluoro-2,2-DMPN is used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, it has been used in the study of biochemical pathways, as well as in the study of physiological effects.

Mechanism of Action

3-Fluoro-2,2-DMPN is a fluorinated compound and is known to interact with biological molecules, such as enzymes and proteins. In particular, it is known to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the amount of acetylcholine available in the body, which can have a variety of effects, including increased alertness and improved memory.
Biochemical and Physiological Effects
3-Fluoro-2,2-DMPN has been studied for its biochemical and physiological effects. Specifically, it has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the amount of acetylcholine available in the body. This can have a variety of effects, including increased alertness and improved memory. In addition, 3-Fluoro-2,2-DMPN has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

3-Fluoro-2,2-DMPN has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be prepared in a variety of ways. In addition, it is relatively stable, and can be stored for long periods of time. However, it is also relatively expensive, and can be toxic if handled improperly.

Future Directions

There are several potential future directions for 3-Fluoro-2,2-DMPN. For example, it could be further studied for its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, it could be used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, it could be used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical pathways.

Synthesis Methods

3-Fluoro-2,2-DMPN can be synthesized from the reaction of 2,2-dimethylpropionitrile with a fluoride source, such as sodium fluoride. This reaction is catalyzed by a Lewis acid, such as boron trifluoride, and proceeds in a two-step process. In the first step, the fluoride source is added to the 2,2-dimethylpropionitrile, forming a fluorinated intermediate. In the second step, the intermediate is reacted with a base, such as sodium hydroxide, to form the desired 3-Fluoro-2,2-DMPN product.

properties

IUPAC Name

3-fluoro-2,2-dimethylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN/c1-5(2,3-6)4-7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRFFGFMUZGMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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